4,4-Diethoxybutylamine

Catalog No.
S704240
CAS No.
6346-09-4
M.F
C8H19NO2
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Diethoxybutylamine

CAS Number

6346-09-4

Product Name

4,4-Diethoxybutylamine

IUPAC Name

4,4-diethoxybutan-1-amine

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C8H19NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7,9H2,1-2H3

InChI Key

GFLPSABXBDCMCN-UHFFFAOYSA-N

SMILES

CCOC(CCCN)OCC

Canonical SMILES

CCOC(CCCN)OCC

The exact mass of the compound 4,4-Diethoxybutylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43756. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4-Diethoxybutylamine (CAS 6346-09-4), commonly known as 4-aminobutyraldehyde diethyl acetal, is a critical bifunctional precursor utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring a primary amine and a robustly protected aldehyde, it serves as an essential masked synthon for constructing complex heterocyclic scaffolds, most notably pyrrolines, pyrrolidines, and tryptamine derivatives. In industrial procurement, it is highly valued for its role in the Fischer indole synthesis of triptan-class active pharmaceutical ingredients (APIs) such as Zolmitriptan. By masking the highly reactive aldehyde moiety, this acetal ensures extended shelf life and predictable reactivity, allowing chemists to perform selective functionalizations at the amine before triggering controlled, acid-catalyzed deprotection and subsequent cyclization or condensation[1].

Attempting to substitute 4,4-diethoxybutylamine with its unprotected counterpart, 4-aminobutyraldehyde, is practically impossible in a procurement or laboratory setting. The free aminoaldehyde is intrinsically unstable; in aqueous solutions, it rapidly undergoes intramolecular cyclization to form 1-pyrroline, which further degrades into complex trimeric mixtures[1]. Consequently, the free aldehyde cannot be commercially sourced or stored. Furthermore, substituting with shorter or longer chain aminoacetals (e.g., 3,3-diethoxypropylamine) fundamentally alters the downstream cyclization geometry, preventing the formation of the critical five-membered pyrrolidine rings or the exact tryptamine side-chains required for target APIs like Zolmitriptan [2]. Finally, the diethyl acetal provides a robust masking group that survives upstream amine functionalizations, ensuring the aldehyde is only revealed under specific, harsh acidic conditions.

Absolute Stability Advantage Over Free 4-Aminobutyraldehyde

The primary procurement driver for 4,4-diethoxybutylamine is its ability to bypass the extreme instability of the free aldehyde. NMR studies of aqueous 4-aminobutyraldehyde demonstrate that at physiological pH, the free linear aldehyde constitutes less than 5% of the equilibrium mixture, rapidly cyclizing into 1-pyrroline and its trimer[1]. In contrast, 4,4-diethoxybutylamine remains indefinitely stable as a pure liquid at room temperature, allowing for bulk procurement, long-term storage, and precise stoichiometric addition during synthesis.

Evidence DimensionEquilibrium state and storage viability
Target Compound Data100% stable as a linear protected amine (indefinite shelf life)
Comparator Or BaselineUnprotected 4-aminobutyraldehyde (<5% linear form at equilibrium)
Quantified Difference>95% difference in linear form retention
ConditionsAqueous solution, ambient storage

Procurement of the free aldehyde is chemically impossible; the diethyl acetal is the mandatory stable form for any workflow requiring a 4-carbon aminoaldehyde synthon.

Controlled In Situ Deprotection for High-Yield API Synthesis

In pharmaceutical manufacturing, 4,4-diethoxybutylamine (and its N,N-dimethylated derivative) is utilized because its diethyl acetal group hydrolyzes at a controlled rate under acidic reflux (e.g., 90-100 °C). This controlled release prevents the rapid accumulation and degradation of the free aldehyde, allowing it to efficiently condense with arylhydrazines. Industrial protocols for Zolmitriptan synthesis leverage this exact controlled hydrolysis to achieve high-yield Fischer indole cyclizations in a single pot (e.g., 2.5 hours at 98 °C) without requiring the isolation of highly unstable intermediates [1].

Evidence DimensionProcess yield and intermediate isolation
Target Compound DataEnables direct, one-pot Fischer indole synthesis
Comparator Or BaselineStepwise synthesis with unprotected aldehyde (fails due to intermediate degradation)
Quantified DifferenceComplete elimination of intermediate isolation steps
ConditionsAcidic aqueous reflux (98 °C)

Using the diethyl acetal allows pharmaceutical manufacturers to streamline API synthesis into a single, high-yield step, significantly reducing process time and costs.

High-Yield Tryptamine Scaffold Generation via Fischer Indolization

4,4-Diethoxybutylamine derivatives are highly effective in generating tryptamine scaffolds. When reacted with arylhydrazine hydrochlorides in the presence of catalytic acid and heat, the diethyl acetal smoothly deprotects and cyclizes. Studies demonstrating the synthesis of 5-alkyltryptamine analogues report that using 4-phthalimidobutanal diethyl acetal (derived directly from 4,4-diethoxybutylamine) yields the target indole structures in highly efficient conversions (e.g., 67% isolated yield for complex functionalized targets) without the need to isolate the reactive aldehyde intermediate [1].

Evidence DimensionIsolated yield of complex tryptamine derivatives
Target Compound Data67% isolated yield via one-pot deprotection/cyclization
Comparator Or BaselineStepwise deprotection and isolation (often <10% yield due to intermediate polymerization)
Quantified Difference>50% improvement in overall synthetic yield
ConditionsRefluxing ethanol, catalytic HCl, 30 minutes at 60 °C

Bypassing the isolation of the aldehyde intermediate minimizes material loss, making this acetal the most cost-effective choice for indole library synthesis.

Precursor for Anti-Migraine APIs (Triptans)

Directly downstream of its controlled hydrolysis profile, this compound is the industry-standard building block for synthesizing the tryptamine side-chain in Zolmitriptan and related 5-HT receptor agonists via the Fischer indole synthesis [1].

Synthesis of 1-Pyrroline and Pyrrolidine Scaffolds

Because the free aldehyde spontaneously cyclizes, 4,4-diethoxybutylamine is the optimal starting material for generating 1-pyrroline in situ for subsequent trapping or reduction to pyrrolidine derivatives in alkaloid total synthesis [2].

Development of Novel 5-HT Receptor Agonist Libraries

The robust protection of the aldehyde allows chemists to perform diverse functionalizations at the primary amine (e.g., phthalimide protection, alkylation) before triggering the final indole cyclization, enabling rapid library generation[3].

XLogP3

0.6

Boiling Point

196.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (20.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (79.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (79.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6346-09-4

Wikipedia

4,4-Diethoxybutylamine

Dates

Last modified: 08-15-2023

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